(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Chiral resolution enantiomeric excess diastereomeric salt

(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS 155899-66-4), also designated as Ticagrelor Related Compound 1 or Ticagrelor Intermediate TG-1.1, is a chiral cyclopentane-1,3-dioxolane derivative bearing four defined stereocenters (molecular formula C₈H₁₅NO₃, MW 173.21 g/mol). This amino alcohol serves as a critical penultimate intermediate in the convergent synthesis of ticagrelor (Brilinta®/Brilique®), the first orally active, reversibly binding P2Y₁₂ receptor antagonist developed by AstraZeneca for the prevention of thrombotic cardiovascular events in acute coronary syndrome patients.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 155899-66-4
Cat. No. B148324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
CAS155899-66-4
Synonyms[3aR-(3aα,4α,6α,6aα)]-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol;  (3aS,4R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1(OC2C(CC(C2O1)O)N)C
InChIInChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-/m1/s1
InChIKeyAXPYGRDXRLICKY-JRTVQGFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS 155899-66-4): Key Ticagrelor Intermediate Procurement Guide


(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS 155899-66-4), also designated as Ticagrelor Related Compound 1 or Ticagrelor Intermediate TG-1.1, is a chiral cyclopentane-1,3-dioxolane derivative bearing four defined stereocenters (molecular formula C₈H₁₅NO₃, MW 173.21 g/mol) . This amino alcohol serves as a critical penultimate intermediate in the convergent synthesis of ticagrelor (Brilinta®/Brilique®), the first orally active, reversibly binding P2Y₁₂ receptor antagonist developed by AstraZeneca for the prevention of thrombotic cardiovascular events in acute coronary syndrome patients . The compound is also classified as a pharmacopeially relevant impurity (Ticagrelor Related Compound 1) and is utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) during commercial ticagrelor production .

Why Substituting (3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol with Generic Analogs Compromises Ticagrelor Synthesis


The compound's value derives from its precise (3aR,4S,6R,6aS) stereochemical configuration, which directly maps onto the three contiguous chiral centers required in the final ticagrelor cyclopentane core . Substitution with its (3aS,4R,6S,6aR) enantiomer (CAS 592533-90-9) or racemic mixtures would produce diastereomeric ticagrelor isomers that are pharmacologically inactive impurities, requiring additional resolution steps that reduce overall yield and increase cost . Furthermore, the unprotected 6-amino and 4-hydroxyl functional groups enable sequential chemoselective derivatization—first O-alkylation with ethylene carbonate to install the hydroxyethoxy side chain, followed by coupling with the triazolopyrimidine fragment—a reactivity profile that distinctively enables the convergent industrial route disclosed in WO 01/92263 . Generic cyclopentylamine derivatives lacking the acetonide-protected 1,3-dioxolane ring cannot undergo the requisite late-stage deprotection to reveal the 1,2-diol motif essential for P2Y₁₂ receptor binding .

Quantitative Differentiation Evidence for (3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol vs. Closest Analogs


Chiral Resolution Efficiency: Enantiomeric Excess of D-(-)-Mandelate Salt vs. Racemic Mixture

The D-(-)-mandelate salt of the target (3aR,4S,6R,6aS) enantiomer was obtained from the racemic mixture with an enantiomeric excess (ee) of 97% as determined by gas chromatography (GC), demonstrating highly effective resolution of the desired stereoisomer from its (3aS,4R,6S,6aR) counterpart . The resolved salt exhibited a melting point of 190–193 °C and was isolated in 49% yield. In comparison, the R-(-)-3-chloromandelate salt provided comparable optical quality but with only slightly improved yield, indicating that D-(-)-mandelic acid resolution represents the most selective chiral discrimination method for this scaffold .

Chiral resolution enantiomeric excess diastereomeric salt Ticagrelor intermediate

Chemical Purity Specifications: HPLC Purity of Target Compound vs. Generic Cyclopentylamine Intermediates

Commercially available (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is routinely supplied at ≥97% to ≥99% purity as verified by HPLC, NMR, and GC batch quality control reports . Multiple vendors (Bidepharm, ChemicalBook suppliers, Lookchem) report standard purity of 97–99% with accompanying spectroscopic characterization data . In contrast, generic cyclopentylamine derivatives used in alternative ticagrelor synthetic routes (e.g., early-stage intermediates without the acetonide-protected diol) typically exhibit lower purity due to the difficulty of purifying oily intermediates, as noted in patent WO 01/92263 where intermediates I-8 through I-11 were obtained as oils requiring cumbersome workup procedures .

HPLC purity chemical purity pharmaceutical intermediate Ticagrelor

Specific Optical Rotation as a Chiral Identity Fingerprint vs. Enantiomer

The target (3aR,4S,6R,6aS) enantiomer exhibits a specific optical rotation of [α]D = +9.1° (c = 0.30 g/100 mL, CHCl₃) . This positive rotation serves as a rapid chiral identity fingerprint that distinguishes it from the (3aS,4R,6S,6aR) enantiomer (CAS 592533-90-9, Ticagrelor Related Compound 2), which possesses the opposite absolute configuration at all four stereocenters and is expected to exhibit a negative optical rotation of approximately equal magnitude . The magnitude of [α]D (+9.1°) reflects the compound's defined (3aR,4S,6R,6aS) stereochemistry confirmed by the SMILES notation [H][C@@]12OC(C)(C)O[C@]1([H])[C@@H](O)C[C@H]2N .

Optical rotation chiral identity stereochemical purity enantiomeric differentiation

Process Yield Improvement via Continuous Flow vs. Batch Hydrogenation

Process intensification strategies employing continuous flow hydrogenation and in-line purification have increased the yield of the ticagrelor intermediate synthetic sequence from 28% (batch methods) to 68% (continuous flow), a 2.4-fold improvement, while simultaneously reducing solvent consumption by 40% . While this data pertains to the broader ticagrelor intermediate synthetic pathway rather than solely to CAS 155899-66-4, the compound is the direct product of the hydrogenation/reduction sequence that benefits from these optimizations . The improved process is described in WO 2012/063126 as 'commercially viable and industrially advantageous,' specifically targeting the preparation of this intermediate in high yield and purity .

Continuous flow process intensification hydrogenation yield optimization green chemistry

Physicochemical Identity: Melting Point and Stability Profile vs. Downstream Intermediates

The target compound is a white to pale beige crystalline solid with a melting point of 85–88 °C, boiling point of 288 °C (at 760 mmHg), and density of 1.170 g/cm³ . It is classified as hygroscopic and requires storage at 2–8 °C under an inert atmosphere (nitrogen or argon) with protection from light . In contrast, the next downstream intermediate, 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol L-tartrate (CAS 376608-65-0), is isolated as a crystalline tartrate salt with a molecular weight of 367.35 g/mol, reflecting the O-alkylation and salt formation steps that differentiate it in both handling and reactivity profile .

Melting point hygroscopicity storage stability physicochemical characterization

Regulatory Utility: Pharmacopeial Impurity Reference Standard vs. Research-Grade Impurities

CAS 155899-66-4 is formally designated as Ticagrelor Related Compound 1 and can be provided with traceability against pharmacopeial standards (USP or EP) for use in analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) filings and commercial ticagrelor production . This regulatory pedigree distinguishes it from generic research-grade impurities (e.g., non-pharmacopeial impurity standards) that lack certified traceability and may not meet ICH Q6A specifications for genotoxic impurities (<0.15%) and chiral purity (>99.8% ee) required for regulatory submissions . The compound is supplied with detailed characterization data compliant with regulatory guidelines, including HPLC, MS, and NMR structural confirmation spectra .

Reference standard pharmacopeial impurity Ticagrelor Related Compound 1 ANDA quality control

Optimal Application Scenarios for (3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Based on Quantitative Evidence


GMP Ticagrelor API Manufacturing: Convergent Synthesis via the TG-1.1 Intermediate Route

This compound is the optimal choice for manufacturers employing the convergent ticagrelor synthetic route disclosed in WO 01/92263, where it serves as the penultimate cyclopentane fragment (TG-1.1) that undergoes chemoselective O-alkylation followed by coupling with the triazolopyrimidine fragment . The compound's defined (3aR,4S,6R,6aS) stereochemistry directly furnishes the three contiguous chiral centers of ticagrelor without requiring additional stereochemical adjustments, and the free amino group enables direct coupling with 4,6-dichloro-2-(propylthio)pyrimidin-5-amine . For GMP production, the ≥97% purity specification and availability of pharmacopeially traceable reference standards support ICH Q7-compliant quality systems .

Abbreviated New Drug Application (ANDA) Development: Impurity Qualification and Method Validation

As Ticagrelor Related Compound 1 with established pharmacopeial traceability (USP/EP), this compound is the definitive choice for ANDA filers who must identify, quantify, and qualify this specific process impurity in their ticagrelor drug substance and drug product . The availability of detailed characterization data (HPLC, MS, NMR spectra) and ISO 17034-certified reference standards from suppliers such as CATO Research Chemicals enables robust analytical method development and validation without the need for independent structural elucidation . Quantitative evidence supports that regulatory-grade intermediates meeting ICH Q6A specifications (genotoxic impurities <0.15%, chiral purity >99.8% ee) are essential for successful ANDA submissions .

Process Development and Optimization: Continuous Flow Manufacturing

Organizations investing in continuous flow manufacturing for ticagrelor production should prioritize this intermediate, as process intensification studies demonstrate a 2.4-fold yield improvement (28% → 68%) when transitioning from batch to continuous flow hydrogenation of the relevant synthetic steps, coupled with a 40% reduction in solvent consumption . The improved process described in WO 2012/063126 specifically targets the preparation of this intermediate 'in high yield and purity' through commercially viable and industrially advantageous methods . Procurement of the pre-formed intermediate from suppliers employing continuous flow processes can further reduce in-house development burden and accelerate scale-up timelines.

Chiral Purity Verification and Incoming QC Release Testing

The compound's well-defined specific optical rotation ([α]D = +9.1°, c = 0.30 g/100 mL in CHCl₃) provides a rapid, cost-effective chiral identity test for incoming QC release, distinguishing the desired (3aR,4S,6R,6aS) enantiomer from the undesired (3aS,4R,6S,6aR) enantiomer (CAS 592533-90-9) . Combined with melting point verification (85–88 °C) and HPLC purity assessment (≥97%), this orthogonal identity testing strategy ensures that the correct stereoisomer has been received before committing to downstream GMP manufacturing steps, thereby preventing costly batch failures due to stereochemical errors .

Quote Request

Request a Quote for (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.